molecular formula C14H20BNO5 B3100614 Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate CAS No. 1373126-40-9

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate

Cat. No.: B3100614
CAS No.: 1373126-40-9
M. Wt: 293.13 g/mol
InChI Key: OZFQCZWJGLNWQY-UHFFFAOYSA-N
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Description

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate typically involves the formation of the dioxaborinane ring followed by its attachment to the methoxypicolinate group. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with ethyl 6-methoxypicolinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophiles employed .

Scientific Research Applications

Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The boron center in the dioxaborinane ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. This property is particularly useful in the design of boron-containing drugs and biochemical probes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypicolinate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the dioxaborinane ring and the methoxypicolinate moiety.

Properties

IUPAC Name

ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-5-19-13(17)11-7-6-10(12(16-11)18-4)15-20-8-14(2,3)9-21-15/h6-7H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFQCZWJGLNWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N=C(C=C2)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121299
Record name 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373126-40-9
Record name 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373126-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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